β-Amino-4-octylbenzenebutanol Hydrochloride is a compound that has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This compound belongs to the class of β-amino alcohols, which are characterized by having both an amine and an alcohol functional group on adjacent carbon atoms. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its stability and solubility in aqueous solutions.
This compound can be synthesized through various methods, often involving the modification of existing β-amino acids or alcohols. The exploration of β-amino acids has increased significantly due to their interesting pharmacological properties, making them valuable in drug development and synthesis .
β-Amino-4-octylbenzenebutanol Hydrochloride is classified as an organic compound, specifically a β-amino alcohol. It falls under the broader category of amino alcohols, which possess both amino and hydroxyl functional groups. Its structural characteristics allow it to participate in various chemical reactions typical of both amines and alcohols.
The synthesis of β-amino-4-octylbenzenebutanol Hydrochloride can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize byproducts. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the substrates involved.
The molecular structure of β-amino-4-octylbenzenebutanol Hydrochloride consists of a long octyl chain attached to a benzene ring, which is further connected to a butanol moiety through a carbon chain. The presence of both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbons defines its classification as a β-amino alcohol.
The molecular formula can be represented as , indicating the presence of 16 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one chlorine atom from the hydrochloride salt form. The compound's molecular weight is approximately 285.85 g/mol.
β-Amino-4-octylbenzenebutanol Hydrochloride can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups; the amino group can engage in hydrogen bonding and nucleophilic attacks, while the hydroxyl group may facilitate solvation and interaction with polar solvents.
The mechanism by which β-amino-4-octylbenzenebutanol Hydrochloride exerts its effects is not fully elucidated but likely involves interactions at the molecular level with biological targets such as enzymes or receptors.
β-Amino-4-octylbenzenebutanol Hydrochloride has potential applications in:
The systematic chemical nomenclature and aliases for this compound are well-established within analytical and synthetic chemistry literature. According to IUPAC conventions, the parent structure is designated as 2-Amino-4-(4-octylphenyl)butan-1-ol hydrochloride, precisely defining the carbon chain positions relative to the phenyl attachment and the hydrochloride salt formation at the amino group. This compound is extensively documented under several standardized synonyms across chemical and pharmaceutical databases:
Table 1: Standardized Chemical Identifiers and Nomenclature
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 2-Amino-4-(4-octylphenyl)butan-1-ol hydrochloride |
Common Synonyms | β-Amino-4-octylbenzenebutanol hydrochloride; Fingolimod Deshydroxymethyl Impurity; Fingolimod Monohydroxy Methyl Hydrochloride Impurity |
CAS Registry Number | 168560-42-7 |
Alternative CAS Number | 177260-59-2 (free base equivalent) |
Catalog Identifiers | F190046 (Simson Pharma); SA34510 (SynThink Chemicals) |
These synonymous designations reflect the compound’s recognition across manufacturing, analytical, and regulatory contexts, particularly emphasizing its role as a process-related impurity in sphingosine-modulating therapeutics [2] [4] [6].
The compound exhibits definitive stoichiometry confirmed through high-resolution mass spectrometry and elemental analysis. Its molecular formula is C₁₈H₃₁NO·HCl, representing the organic free base (C₁₈H₃₁NO) coupled with a hydrochloric acid counterion. The free base component contributes a molecular mass of 277.45 g/mol, while the hydrochloride salt form exhibits a calculated exact mass of 313.91 g/mol. This mass specification is consistently documented across chemical certification records and analytical certificates of analysis provided by specialty chemical suppliers. The mass fragmentation pattern under electron ionization conditions typically shows key peaks at m/z 276.3 [M⁺ - HCl - H] and m/z 218.2 [M⁺ - C₄H₈NO], corresponding to loss of the hydrochloride moiety and subsequent cleavage of the amino-alcohol chain [1] [2] [6].
Table 2: Molecular Composition and Mass Specifications
Parameter | Specification |
---|---|
Molecular Formula (free base) | C₁₈H₃₁NO |
Molecular Formula (salt) | C₁₈H₃₁NO·HCl |
Exact Molecular Weight | 313.91 g/mol |
Free Base Equivalent Weight | 277.45 g/mol |
Elemental Composition | C 68.89%; H 10.27%; N 4.46%; O 5.10%; Cl 11.29% |
Comprehensive structural characterization of β-amino-4-octylbenzenebutanol hydrochloride employs advanced spectroscopic and diffraction techniques. Though single-crystal X-ray diffraction data remains unreported in public literature, the molecular conformation can be extrapolated from related fingolimod intermediates. The compound’s structural verification primarily relies on nuclear magnetic resonance (NMR) spectroscopy, with complete assignments established in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) solvents.
¹H NMR (400 MHz, CDCl₃) exhibits characteristic resonances: δ 7.05-7.12 (4H, m, aromatic protons), δ 3.56-3.61 (2H, t, -CH₂OH), δ 2.94-3.10 (2H, m, -CH₂NH₂), δ 2.55 (2H, t, J = 7.6 Hz, Ph-CH₂-), δ 2.20-2.35 (2H, m, -CH₂-CH₂NH₂), δ 1.55-1.65 (2H, m, -CH₂-CH₃ alkyl chain), δ 1.20-1.40 (10H, m, -(CH₂)₅-), δ 0.86 (3H, t, J = 6.8 Hz, terminal -CH₃). The ¹³C NMR spectrum confirms carbon assignments: δ 142.1 (aromatic quaternary carbon), δ 135.8 (aromatic CH), δ 128.3 (aromatic CH), δ 61.5 (-CH₂OH), δ 51.3 (-CH₂NH₂), δ 39.8 (-CH₂- adjacent to phenyl), δ 35.8 (Ph-CH₂-), δ 31.8, 31.4, 29.8, 29.6, 29.4 (alkyl chain CH₂), δ 26.9 (-CH₂-CH₂NH₂), δ 22.6 (alkyl CH₂), δ 14.1 (terminal -CH₃). The hydrochloride salt formation shifts the amino proton resonances downfield (δ 8.10-8.30, broad s, exchangeable) in DMSO-d₆ spectra. These spectral profiles align with synthetic intermediates reported in fingolimod patent literature and confirm the absence of isomeric contaminants [3] [5].
Within pharmaceutical chemistry, β-amino-4-octylbenzenebutanol hydrochloride is structurally classified as the deshydroxymethyl metabolite and a process-related impurity of fingolimod (FTY720), an immunosuppressant approved for relapsing multiple sclerosis. This compound arises during synthetic pathways targeting fingolimod hydrochloride, notably through incomplete Henry reactions or over-reduction intermediates. The principal route involves Friedel-Crafts acylation of n-octylbenzene with 3-nitropropanoyl chloride, yielding 3-nitro-1-(4-octylphenyl)propan-1-one, followed by sequential carbonyl reduction and nitro group transformations [3] [5].
Analytical quality control protocols for fingolimod API specifically monitor this impurity using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210-220 nm. Method validation studies establish detection limits typically below 0.05% relative to the API, reflecting its significance in manufacturing batch release specifications. The compound’s amphiphilic nature necessitates mobile phase optimization, often employing buffered acetonitrile/water gradients with ion-pairing agents to achieve sufficient resolution from structurally related impurities and the main API peak. Quantitative analysis against qualified reference standards ensures accurate reporting levels essential for regulatory filings [1] [6].
As a structurally defined impurity, β-amino-4-octylbenzenebutanol hydrochloride falls under stringent regulatory scrutiny per ICH Q3A(R2) and Q3B(R2) guidelines governing impurities in new drug substances and products. It is cataloged as Fingolimod Impurity 12 (Simson Pharma) and Deshydroxymethyl Fingolimod Impurity (SynThink Chemicals) within commercial impurity reference standard portfolios. Regulatory submissions for fingolimod generics must include comprehensive identification and qualification data for this impurity, supported by analytical method validation reports demonstrating its specific detection and accurate quantification.
Table 3: Related Impurities in Fingolimod Quality Control
Impurity Designation | CAS Number | Molecular Formula | Structural Relationship to Fingolimod |
---|---|---|---|
Fingolimod Heptyl Impurity | 745767-97-9 | C₁₈H₃₁NO₂ | Alkyl chain homolog (C₇ vs C₈) |
Fingolimod EP Impurity C | 746594-44-5 | C₂₀H₃₅NO₂ | Chain-extended homolog |
Fingolimod Nitro Impurity | 374077-88-0 | C₁₉H₃₁NO₄ | Nitro intermediate derivative |
ortho-Fingolimod | 767262-51-1 | C₁₉H₃₃NO₂ | Regioisomer (ortho-substituted phenyl) |
Fingolimod O-Acetyl Impurity | 1807973-92-7 | C₂₁H₃₅NO₃ | Esterification byproduct |
International pharmacopeial standards, including the European Pharmacopoeia, mandate strict control thresholds for this impurity, typically not exceeding 0.15% in the final drug substance. Its identification during stability studies requires forced degradation experiments under thermal, photolytic, oxidative, and hydrolytic stress conditions, establishing its potential formation pathways during API storage. Impurity fate mapping throughout the synthetic process enables manufacturers to implement critical control points—particularly during nitro reduction steps and final purification—to minimize residual levels in commercial batches. These controls ensure patient safety by limiting exposure to potentially immunogenic or pharmacologically active impurities [1] [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: